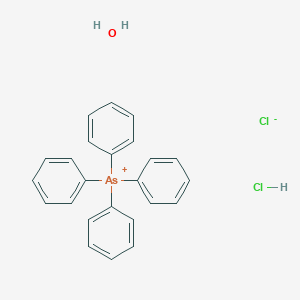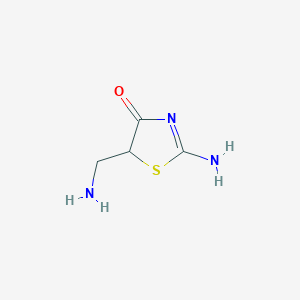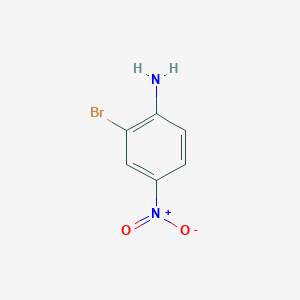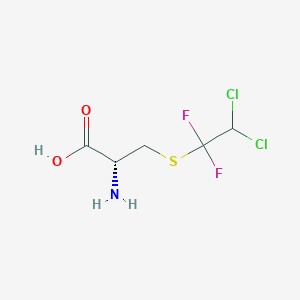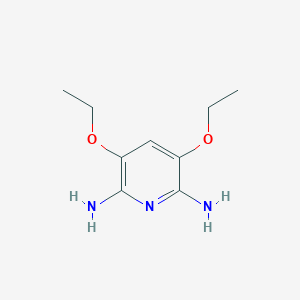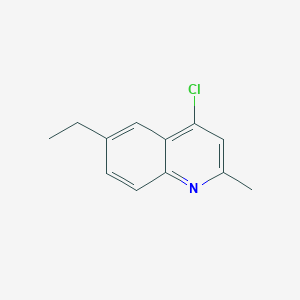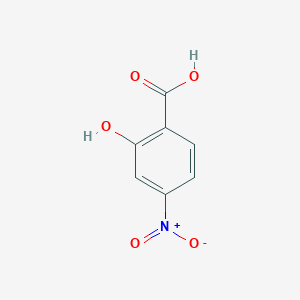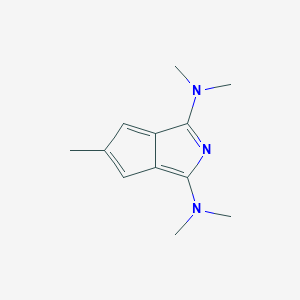
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- has potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is not fully understood. However, studies have suggested that it may act as a ligand for metal ions such as copper and zinc. This compound can form stable complexes with copper and zinc ions, leading to changes in their fluorescence properties. Additionally, it has been suggested that 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- may have potential as a photosensitizer due to its ability to generate singlet oxygen upon irradiation with light.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- have not been extensively studied. However, studies have suggested that this compound may have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising compound for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for research on 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. One area of research could be the further study of its mechanism of action, particularly its interactions with metal ions in biological systems. Additionally, further studies could be conducted to assess its potential as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safe use in scientific research. Finally, the synthesis of new derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- could be explored to develop compounds with enhanced biological activities.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions, as well as a photosensitizer in photodynamic therapy for cancer treatment. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research. Future research could focus on the further study of its mechanism of action, its potential as a photosensitizer, and the synthesis of new derivatives with enhanced biological activities.
Méthodes De Synthèse
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 5-methyl-2-pyridone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in good yields.
Propriétés
Numéro CAS |
113035-24-8 |
|---|---|
Nom du produit |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Formule moléculaire |
C12H17N3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N,5-pentamethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C12H17N3/c1-8-6-9-10(7-8)12(15(4)5)13-11(9)14(2)3/h6-7H,1-5H3 |
Clé InChI |
XMFUWMDSGNYFFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
SMILES canonique |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
Autres numéros CAS |
113035-24-8 |
Synonymes |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



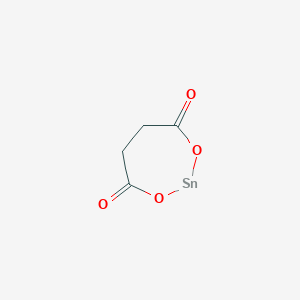
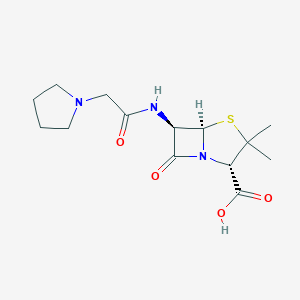
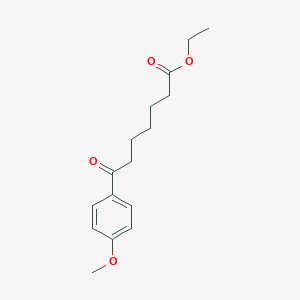
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
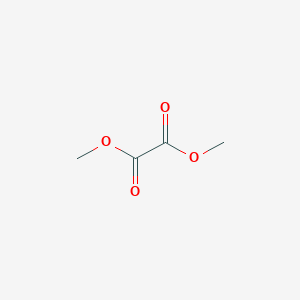
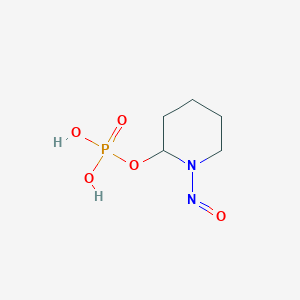
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
